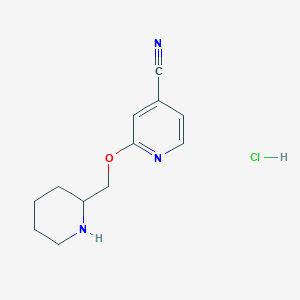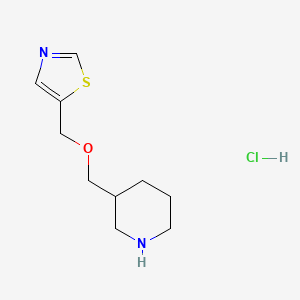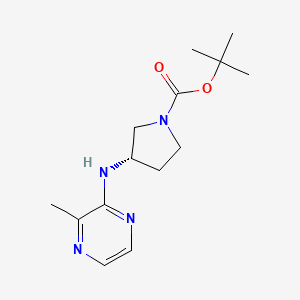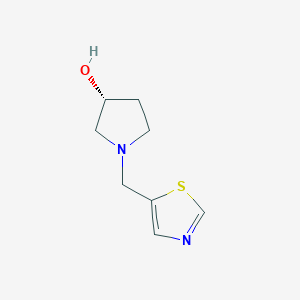
(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol
Overview
Description
(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol, commonly known as MP3, is a chiral amino alcohol that has gained significant attention in the field of organic chemistry due to its potential applications in drug synthesis and catalysis. This compound is an important building block in the synthesis of various biologically active molecules, including pharmaceuticals and natural products.
Mechanism of Action
The mechanism of action of MP3 is not well understood. However, it is believed that MP3 acts as a chiral auxiliary or ligand in various chemical reactions, leading to the formation of chiral compounds with high enantioselectivity. MP3 may also interact with biological molecules, although further research is needed to elucidate its mechanism of action.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of MP3. However, studies have shown that MP3 is non-toxic and does not exhibit significant cytotoxicity or mutagenicity. MP3 has also been shown to exhibit low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP3 in lab experiments is its high enantioselectivity, which makes it an ideal chiral auxiliary or ligand in asymmetric synthesis and catalysis. MP3 is also relatively easy to synthesize and is commercially available. However, one of the limitations of using MP3 is its high cost, which may limit its use in large-scale production.
Future Directions
There are several future directions for the research and development of MP3. One area of interest is the development of new synthetic methods for the preparation of chiral compounds using MP3 as a chiral auxiliary or ligand. Another area of interest is the investigation of the biological activity of MP3 and its potential applications in drug discovery. Additionally, the development of new catalysts based on MP3 may lead to the discovery of new catalytic reactions.
Scientific Research Applications
MP3 has been extensively studied in the field of organic chemistry due to its potential applications in drug synthesis and catalysis. This compound has been used as a chiral auxiliary in the synthesis of various biologically active molecules, including antiviral agents, anticancer drugs, and antibiotics. MP3 has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds.
properties
IUPAC Name |
(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKKIMRHNCWOK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















